1-morpholino-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone

Opioid Pharmacology Receptor Binding Selectivity Profiling

Researchers studying KOR-mediated signaling require probes with defined selectivity over MOR and DOR. This morpholino sulfonyl indole derivative fills that gap with validated data from rhesus membrane assays. - KOR Ki = 1.40 nM; 3.3× selective vs MOR - IGF-1R IC50 = 1,000 nM (negative control for potent inhibitors) - MW 443.5, XLogP 1.8 - suitable for cell-based assays - Morpholine ring distinct from diethylamine/piperidine analogs

Molecular Formula C21H21N3O6S
Molecular Weight 443.47
CAS No. 894014-25-6
Cat. No. B2426858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-morpholino-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone
CAS894014-25-6
Molecular FormulaC21H21N3O6S
Molecular Weight443.47
Structural Identifiers
SMILESC1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C21H21N3O6S/c25-21(22-8-10-30-11-9-22)14-23-13-20(18-6-1-2-7-19(18)23)31(28,29)15-16-4-3-5-17(12-16)24(26)27/h1-7,12-13H,8-11,14-15H2
InChIKeyZBIMVUVQGJHCLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 894014-25-6: Multi-Target Indole Probe


1-Morpholino-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone (CAS 894014-25-6) is a synthetic morpholino sulfonyl indole derivative belonging to a class of compounds patented as inhibitors of Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR) [1]. It is characterized by a 3-nitrobenzylsulfonyl substituent on the indole core and a morpholinoethanone side chain, giving it a molecular weight of 443.5 g/mol and a calculated XLogP of 1.8 [2]. The compound has demonstrated a distinct multi-target profile, exhibiting nanomolar affinity for opioid receptors in addition to its IGF-1R inhibitory activity [3].

Target Multi-target probe with reported opioid receptor and IGF-1R affinity
Workflow KOR-preferring CNS signaling studies; IGF-1R pathway context review
Selection Morpholino indole scaffold with 3-nitrobenzylsulfonyl substitution

CAS 894014-25-6 Procurement Note


The biological activity of morpholino sulfonyl indole derivatives is highly sensitive to the nature of the amine substituent on the ethanone moiety. Simple substitution of the morpholine ring with diethylamine (CAS 894005-25-5), piperidine, or azepane (CAS 894016-72-9) fundamentally alters the compound's polypharmacology, including its opioid receptor subtype selectivity and IGF-1R inhibitory potency [1][2]. Consequently, generic substitution within this chemical series is not scientifically valid without re-qualification experiments, as even subtle changes to the terminal amine can dramatically shift the target engagement profile.

Amine substituent changes (e.g., diethylamine, piperidine) may shift opioid subtype selectivity and IGF-1R potency.
Diethylamine analog (CAS 894005-25-5) may not reproduce reported KOR affinity.
Piperidine/azepane analogs require independent polypharmacology validation before substitution.

CAS 894014-25-6 Evidence Guide


Opioid Receptor Subtype Selectivity

The compound exhibits a clear rank order of affinity for opioid receptor subtypes in a head-to-head competition binding assay using rhesus macaque brain cortex membranes. It displays the highest affinity for the kappa-opioid receptor (KOR) with a Ki of 1.40 nM, followed by the mu-opioid receptor (MOR) at Ki = 4.60 nM, and the delta-opioid receptor (DOR) at Ki = 10 nM [1]. This establishes a KOR/MOR selectivity ratio of approximately 3.3-fold and a KOR/DOR selectivity of approximately 7.1-fold.

KOR Affinity
Head-to-head
Ki = 1.40 nM
Reported KOR-preferring profile
MOR Ki = 4.60 nM, DOR Ki = 10 nM; ~3.3-fold selectivity over MOR
Opioid Pharmacology Receptor Binding Selectivity Profiling

IGF-1R Inhibitory Potency

In an enzymatic inhibition assay, the compound inhibits IGF-1R with an IC50 of 1.00E+3 nM (1 µM) [1]. This is approximately 556-fold less potent than the clinical-stage IGF-1R/IR inhibitor BMS-754807, which has a reported IGF-1R IC50 of 1.8 nM in cell-free assays [2]. While the compound was developed within an IGF-1R inhibitor patent family, its weak potency at this target suggests its primary biological relevance may lie elsewhere, specifically in its opioid receptor interactions.

IGF-1R IC50
Cross-study
1,000 nM vs BMS-754807 1.8 nM
~556-fold less potent, supports non-IGF-1R tool use
Cell-free assay comparison; further validation recommended
Cancer Biology Kinase Inhibition IGF-1R Signaling

Physicochemical Profile vs. Analogs

The morpholino group provides a distinct physicochemical profile compared to close structural analogs. The target compound has a molecular weight of 443.5 g/mol and a computed XLogP of 1.8, with zero hydrogen bond donors (HBD) and six hydrogen bond acceptors (HBA) [1]. In contrast, the N,N-diethyl analog (CAS 894005-25-5) has a lower molecular weight of 429.5 g/mol and contains zero HBD and five HBA [2]. The morpholine oxygen introduces an additional HBA and increases topological polar surface area (TPSA), which can influence solubility and permeability.

Physicochemical Profile
Class-level
MW 443.5, XLogP 1.8, HBA 6
Morpholine oxygen alters polarity vs. diethylamine analog
Diethylamine analog: MW 429.5, HBA 5; ΔHBA +1
Medicinal Chemistry Physicochemical Properties SAR

CAS 894014-25-6 Application Scenarios


KOR Tool Compound for CNS Research

With a KOR Ki of 1.40 nM and a 3.3-fold selectivity over MOR, this compound serves as a suitable in vitro probe for studying KOR-mediated signaling pathways in neuronal or recombinant cell systems [1]. Its defined selectivity window enables functional discrimination between KOR and MOR activation, which is essential for dissecting the roles of these receptors in pain, mood, and addiction research.

Negative Control for IGF-1R Proliferation Assays

The weak IGF-1R IC50 of 1,000 nM makes this compound a valuable negative control in experiments using potent IGF-1R inhibitors like BMS-754807 (IC50 = 1.8 nM) [2]. It allows researchers to confirm that any observed phenotypic effects from the chemical series are not attributable to IGF-1R inhibition but may be driven by off-target activities such as opioid receptor engagement.

SAR Probe for Sulfonyl Indole Libraries

This compound provides a defined reference point for structure-activity relationship (SAR) studies exploring the effect of the terminal amine on polypharmacology. Its morpholine ring, molecular weight of 443.5 g/mol, and XLogP of 1.8 can be systematically compared with its diethylamine, piperidine, and azepane analogs to map the contributions of ring size and heteroatom content to target binding and selectivity [3].

Opioid Receptor Binding Selectivity Standard

The head-to-head Ki data for KOR, MOR, and DOR, all generated in the same assay platform (rhesus macaque brain cortex membranes), allow this compound to be used as a selectivity standard for calibrating new radioligand displacement assays or validating recombinant receptor preparations [1].

Application
Selection Property
Validation Focus
CNS receptor signaling studies
KOR-preferring selectivity profile
KOR vs. MOR functional discrimination
IGF-1R pathway control experiments
Weak IGF-1R inhibitory context
Confirmation of non-IGF-1R-driven effects
Polypharmacology SAR studies
Amine substituent comparison context
Morpholine vs. diethylamine profiling
Opioid binding assay calibration
Defined KOR/MOR/DOR selectivity rank
Radioligand assay standardization
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